(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol: is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol It features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-chloro-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological pathways. It may serve as a lead compound in the development of new pharmaceuticals .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its pyrazole moiety is known for its pharmacological activity .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
(1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl)methanol: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-1-cyclopropyl-1H-pyrazol-3-yl)methanol: A positional isomer with the chlorine atom at a different position on the pyrazole ring.
Uniqueness: (1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group adds to its structural complexity and potential for diverse applications .
Eigenschaften
Molekularformel |
C7H9ClN2O |
---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
[1-(4-chloropyrazol-1-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2 |
InChI-Schlüssel |
XLUYVBKNAWVFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)N2C=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.